Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach with 5-amino-1,3,4-thiadiazole-2-thiol as the starting reagent. The synthesis involved stepwise alkylation of the sulfur atom and acylation of the nitrogen atom. This compound was studied for its anticancer activity in vitro using the NCI DTP protocol "60 lines screening" .
Compound Description: OSU-03012 is a phosphoinositide-dependent protein kinase-1 (PDK-1) small-molecule inhibitor derived from celecoxib. It has demonstrated anticancer activity in both in vitro and in vivo studies, particularly in basal-like breast cancer cells [, ]. OSU-03012 has also been shown to inhibit PAK activity and compete with ATP binding .
Compound Description:This compound, a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, displayed antioxidant activity about 1.4 times higher than ascorbic acid . Its anticancer activity was also assessed against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
Compound Description:This compound, another derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrated antioxidant activity similar to N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, about 1.4 times stronger than ascorbic acid . Its anticancer activity was also evaluated against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
Compound Description: NTRC-739 is a selective nonpeptide neurotensin receptor type 2 (NTS2) compound that was developed from SR48692 . It was discovered while seeking novel nonpeptide compounds selective for NTS2 due to their potential analgesic effects on different types of nociceptive modalities .
Compound Description: NTRC-844 is a high-affinity NTS2-selective antagonist that is active in vivo. It was discovered during the development of analgesic compounds targeting NTS2 .
Compound Description:This compound was synthesized through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride. Its crystal structure revealed the presence of weak C—H⋯O and N—H⋯N interactions involving the carbonyl and cyano groups as acceptors .
Compound Description:This compound is an acylthiourea derivative incorporating a pyrazole moiety with chloride and trifluoromethyl groups. It was synthesized by reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulfuric acid and then with ethyl 2,3-dicyanopropionate, followed by reaction with 4-methoxy-benzoyl chloride. Its crystal structure revealed an overall U-shape and an intramolecular N4−H4···O1 hydrogen bond [, ].
Compound Description:This compound is an antipyrine derivative with potential analgesic, antibacterial, and anti-inflammatory activities . It crystallizes with Z' = 2 in the space group P\overline{1} and forms centrosymmetric four-molecule aggregates linked by N-H...O and C-H...O hydrogen bonds .
Compound Description: These compounds were synthesized from 4-amino-4H-1,2,4-triazole via a multi-step process involving the formation of N-(4H-1,2,4-Triazol-4-yl)acetamide, acrylamide derivatives, and subsequent cyclization with hydrazine hydrate . The structures were confirmed by 1H NMR and IR spectroscopy.
Compound Description:This compound was synthesized by reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride. Its crystal structure revealed a dihedral angle of 30.7(3)° between the pyrazole and benzene rings, and strong N-H…O hydrogen bonds linking the molecules into chains along .
Compound Description: This crystalline compound is described as an improved AKT inhibiting compound [, ]. Its detailed pharmacological properties are not provided in the abstracts, but its specific chemical structure suggests a focus on targeting AKT signaling pathways.
Compound Description:This compound is a more potent analog of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, showing promising antipsychotic-like activity in behavioral tests without the dopamine receptor binding or extrapyramidal side effects seen with conventional antipsychotics .
Apicularen A
Compound Description:Apicularen A is a cytostatic macrolide isolated from the myxobacterial genus Chondromyces. It induces apoptosis in the mouse leukemic monocyte cell line RAW 264.7. Studies suggest its apoptosis-inducing activity involves nitric oxide (NO) production via activation of nuclear factor κB (NFκB) and activator protein-1 (AP-1), leading to the expression of inducible nitric-oxide synthase (iNOS) [, ].
Compound Description:This compound is a naphthalene-based organoselenocyanate that demonstrated strong anticancer activity against breast cancer (MCF-7) cells with minimal cytotoxicity to primary fibroblasts (WI-38) . It also exhibited comparable cytotoxicity to 5-FU and a promising therapeutic index of 15 . Additionally, it displayed antimicrobial properties against Escherichia coli bacteria and Candida albicans yeast .
Compound Description:RR11 is a potent and selective cyclooxygenase-1 (COX-1) inhibitor designed as a potential probe for imaging intraoperative ovarian cancer . It demonstrated an IC50 value of 0.032 µM for COX-1 and a selectivity index of 75 over COX-2 . Preliminary near-infrared fluorescence imaging studies in human ovarian cancer xenograft models showed a tumor-specific signal for RR11, although the signal was not linked to the presence of COX-1 .
Compound Description:Analog 24 is a selective cyclin-dependent kinase 5 (CDK5) inhibitor that downregulates Mcl-1 levels in cancer cell lines . It selectively inhibits CDK5 over CDK2 and synergistically induces apoptosis in pancreatic cancer cell lines when combined with the Bcl-2 inhibitor navitoclax .
Compound Description:These compounds were used as starting materials for the synthesis of various heterocyclic derivatives, including pyrazolothienopyridines, pyrazol-3-ones, and pyrazolidine-3,5-diones. These derivatives were tested for anti-Alzheimer and anti-COX-2 activities .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.